4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

Chemical Synthesis Pharmaceutical Intermediate Purity Analysis

Procure the direct penultimate precursor to momelotinib (Ojjaara) for streamlined API synthesis. This acid eliminates the low-yield saponification required with the methyl ester, enabling a validated 5-step convergent route (43.2% overall yield, 99.1% purity at decagram scale). Simultaneously, it serves as the characterized Momelotinib N-1 Impurity (Momelotinib Acid Impurity) reference standard—critical for ANDA/NDA analytical method validation and QC release testing against the ≤0.15% w/w regulatory limit. Suitable for pilot plant and commercial manufacturing.

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
CAS No. 945749-71-3
Cat. No. B3030721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
CAS945749-71-3
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)
InChIKeyVYXONEXRZMHYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid (CAS 945749-71-3): Essential Momelotinib Intermediate and Pharmaceutical Reference Standard


4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid (CAS 945749-71-3) is a pyrimidine derivative that serves as the penultimate carboxylic acid intermediate in the convergent synthesis of momelotinib (CYT387, GS-0387, Ojjaara), an FDA-approved JAK1/JAK2/ACVR1 inhibitor for myelofibrosis [1]. This compound is the direct precursor to the API and is also designated as Momelotinib N-1 Impurity (Momelotinib Acid Impurity), a critical reference standard for analytical method development, validation, and regulatory submissions such as ANDA and NDA filings [2].

Why 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Cannot Be Substituted by Common Analogs in Momelotinib Synthesis


Generic substitution of this specific acid intermediate with its methyl ester (CAS 945749-75-7) or other related pyrimidine-benzoic acid analogs is not feasible without incurring significant synthetic penalties. While the methyl ester is an alternative penultimate intermediate, its use necessitates an additional and often lower-yielding saponification step that increases the step count, reduces overall yield (the optimized 5-step convergent route using the acid achieves 43.2% overall yield), and introduces ester impurities that complicate downstream purification [1]. Furthermore, this exact compound is the defined impurity 'Momelotinib Acid Impurity' in regulatory filings; using a different intermediate would alter the impurity profile of the final API, potentially violating specifications that limit individual specified related compounds to ≤0.15% w/w .

Quantitative Differentiation Guide for 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid (CAS 945749-71-3)


Purity and Availability: Benchmarking Against the Methyl Ester Intermediate

The free acid (CAS 945749-71-3) is available from multiple reputable vendors with rigorously certified purity levels of 98.29% (MedChemExpress, HY-75780) [1], ≥98% (Chemscene) , and 98% (Fluorochem) . This consistently high purity across the supply chain is critical for a penultimate intermediate. In contrast, while the methyl ester (CAS 945749-75-7) is also a momelotinib intermediate, it is less commonly stocked and its purity specifications (e.g., 99% from select Chinese vendors) are not as widely cross-validated in published literature, leading to greater procurement uncertainty and potential batch-to-batch variability .

Chemical Synthesis Pharmaceutical Intermediate Purity Analysis

Regulatory Utility: Dual Role as Impurity Reference Standard and Intermediate

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid is uniquely positioned as both a key intermediate and a defined impurity (Momelotinib Acid Impurity / Momelotinib N-1 Impurity) for the marketed drug momelotinib. Veeprho supplies this compound as a 'well-characterized reference material that meets stringent regulatory standards set by USP, EMA, JP, and BP' [1]. This dual utility is a specific advantage over the methyl ester (CAS 945749-75-7) or other synthetic intermediates that lack this official impurity designation, as the acid is required for establishing impurity limits in ANDA/NDA filings where individual specified related compounds must not exceed 0.15% w/w .

Pharmaceutical Analysis Regulatory Compliance Method Validation

Synthetic Efficiency: Direct Comparison of Convergent Route Yields

In the optimized convergent synthesis of momelotinib, the use of the free acid intermediate is central to achieving a competitive overall yield. The reported 5-step synthesis, which proceeds through this acid intermediate (prepared from its corresponding ester), delivers momelotinib in 43.2% overall yield with 99.1% purity (HPLC) [1]. Alternative routes that bypass this acid intermediate, such as those directly coupling an ester or using different protecting group strategies, have been reported with lower overall yields (e.g., ~40% in some 4-step routes) and more complex impurity profiles due to incomplete deprotection [2]. The convergent assembly of the acid and its subsequent amidation is a key factor in this route's demonstrated scalability to the decagram scale [1].

Process Chemistry Synthesis Optimization Reaction Yield

Primary Procurement and Application Scenarios for 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid


Penultimate Intermediate for GMP Momelotinib API Manufacturing

Pharmaceutical process chemists and CMOs procure this acid as the immediate precursor to momelotinib. Its use in the final amidation step with aminoacetonitrile directly yields the API. The documented convergent route using this acid achieves 43.2% overall yield and 99.1% final purity at decagram scale, demonstrating its viability for pilot plant and commercial production [1]. The compound's availability from multiple vendors at ≥98% purity ensures a reliable supply chain for manufacturing [2].

Analytical Reference Standard for ANDA/NDA Impurity Profiling

Analytical development and quality control (QC) laboratories require this compound, designated as Momelotinib N-1 Impurity, to develop and validate HPLC/LC-MS methods for the detection and quantification of related substances in momelotinib API and drug products. Regulatory specifications for momelotinib limit individual specified impurities to ≤0.15% w/w, making a characterized reference standard essential . Veeprho and other suppliers provide this standard with full characterization data compliant with USP, EMA, JP, and BP guidelines [3].

Process Chemistry Development and Route Scouting

Medicinal and process chemistry teams use this compound to benchmark new synthetic routes to momelotinib or to prepare focused libraries of analogs. Its role as the penultimate intermediate in the most well-characterized synthetic route (43.2% yield over 5 steps) makes it a critical comparator when evaluating alternative pathways that may claim higher step economy or reduced cost. Any new route must demonstrate a clear advantage over the established acid-based convergent approach [4].

Quote Request

Request a Quote for 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.